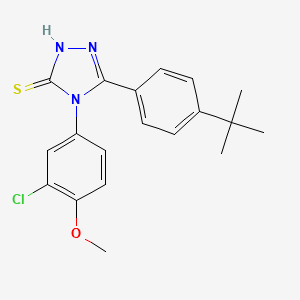

5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its wide range of applications in medicine, pharmacy, agriculture, and material science. The presence of a triazole ring in the compound suggests potential biological activity, and the substitution with a tert-butylphenyl and a chloro-methoxyphenyl group may contribute to its unique physical and chemical properties.

Synthesis Analysis

Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using classical organic synthesis methods. For instance, a related compound with a tert-butyl group and a triazole ring was synthesized through the reduction of a precursor using sodium borohydride (NaBH4) and its structure was confirmed by single-crystal X-ray diffraction . This suggests that a similar approach could be employed for the synthesis of the compound , with appropriate modifications to incorporate the chloro-methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of related triazole derivatives has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions such as hydrogen bonds and π-π contacts . These structural features are crucial for understanding the stability and reactivity of the compound. The molecular structure of this compound would likely exhibit similar characteristics, with potential variations due to the different substituents.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by the substituents attached to the triazole ring. The papers provided do not detail the specific chemical reactions of the compound , but they do mention the synthesis of various alkyl derivatives from similar starting compounds . This indicates that the compound could undergo further chemical transformations, potentially leading to a variety of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are typically characterized using a combination of methods, including 1H NMR spectroscopy, elemental analysis, and IR spectra . These methods confirm the structure and purity of the compounds. The physical properties such as solubility, melting point, and crystallinity can also be determined. The chemical properties, including reactivity and stability, are influenced by the electronic effects of the substituents and the overall molecular structure. The compound would likely exhibit unique properties due to the presence of the tert-butyl and chloro-methoxyphenyl groups.

科学的研究の応用

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including compounds structurally related to "5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol," have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis and Physical-Chemical Properties

The synthesis and study of the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols from appropriate ylidene derivatives have been carried out. This research led to the synthesis of 10 new compounds, which are crystalline substances, insoluble in water, and soluble in organic solvents. These findings contribute to the future search for biologically active substances (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid medium. The study provides insights into the mechanism of corrosion inhibition and potential applications in protecting metals against corrosion (Bentiss et al., 2009).

Drug Potency and Interaction

The effects of derivatives on the duration of thiopental-sodium narcosis in laboratory rats were investigated, showing that these compounds can have varying effects, such as depressant or analeptic actions. This research can help in the development of new pharmacological agents (Aksyonova-Seliuk et al., 2016).

Synthesis and Material Science

Research into the synthesis and properties of 1,2,4-triazole derivatives has also led to the development of materials with potential applications in molecular electronics and photophysical properties. These studies underscore the versatility of 1,2,4-triazole derivatives in synthesizing new materials with desirable electronic and optical properties (Stuhr-Hansen et al., 2005).

特性

IUPAC Name |

3-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3OS/c1-19(2,3)13-7-5-12(6-8-13)17-21-22-18(25)23(17)14-9-10-16(24-4)15(20)11-14/h5-11H,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFARWHDXCMJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)

![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2551637.png)

![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551647.png)